molecular formula C11H7BrF4N2O3 B2511692 5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid CAS No. 1006447-74-0

5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid

Cat. No.: B2511692
CAS No.: 1006447-74-0
M. Wt: 371.086
InChI Key: PXTASGOSXCNATR-UHFFFAOYSA-N
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Description

5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid (5-BDBDMPFA) is a synthetic molecule that has been studied for its potential applications in a range of scientific research areas. This molecule is a derivative of 4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole-1-carboxylic acid (BDBDMP), which is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). 5-BDBDMPFA has been found to possess a variety of biochemical and physiological effects, making it a promising tool for a range of research applications.

Scientific Research Applications

1. Antifungal Applications

The compound 5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid has demonstrated significant potential in antifungal applications. In a study by Du et al. (2015), related compounds were synthesized and tested for their activity against various phytopathogenic fungi. These compounds showed moderate to excellent activities, with one derivative exhibiting higher antifungal activity against seven phytopathogenic fungi than the commercial antifungal agent boscalid (Du et al., 2015).

Coordination Polymers and Structural Diversity

2. Coordination Polymers

Cheng et al. (2017) explored the use of similar pyrazole derivatives in the synthesis of d10 metal coordination polymers. These polymers, involving Zn(II) and Cd(II) ions, demonstrated diverse structural forms and potential applications in materials science, especially in the context of chiral coordination polymers (Cheng et al., 2017).

Synthesis and Structural Analysis

3. Synthesis Techniques

Martins et al. (2009) investigated the synthesis of halomethylated pyrazolo[1,5-a]pyrimidines, demonstrating the flexibility and potential for diverse chemical modifications of the pyrazole backbone. Such modifications have implications for further research into the synthesis of complex organic compounds (Martins et al., 2009).

Antimicrobial and Antioxidant Activity

4. Biological Activities

Govindaraju et al. (2012) evaluated the antimicrobial and antioxidant activities of pyrazoline derivatives, underscoring the biological significance of this class of compounds. The study emphasized the structure-activity relationships, highlighting the importance of chemical structure in determining biological efficacy (Govindaraju et al., 2012).

Crystal Structure and Chemical Properties

5. Crystallographic Studies

Borisova et al. (2016) performed X-ray structural analysis on pyrazole derivatives, providing insights into their stereochemical peculiarities. Such studies are crucial for understanding the molecular structure and potential reactivity of these compounds (Borisova et al., 2016).

Properties

IUPAC Name

5-[[4-bromo-3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF4N2O3/c12-6-7(9(13)14)17-18(8(6)10(15)16)3-4-1-2-5(21-4)11(19)20/h1-2,9-10H,3H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTASGOSXCNATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CN2C(=C(C(=N2)C(F)F)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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